Doxycycline hyclate-d5
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Overview
Description
Doxycycline hyclate-d5 is a deuterium-labeled derivative of doxycycline hyclate, a broad-spectrum tetracycline antibiotic. The incorporation of deuterium, a stable isotope of hydrogen, into the doxycycline molecule enhances its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of doxycycline hyclate-d5 involves the deuteration of doxycycline hyclate. Deuteration is typically achieved through the exchange of hydrogen atoms with deuterium in the presence of deuterated reagents and solvents. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and reagents in controlled environments to ensure high yield and purity. The final product is purified using techniques such as crystallization, chromatography, and lyophilization .
Chemical Reactions Analysis
Types of Reactions: Doxycycline hyclate-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxy derivatives .
Scientific Research Applications
Doxycycline hyclate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study the pharmacokinetics and metabolism of doxycycline.
Biology: Employed in studies involving protein synthesis inhibition and bacterial resistance mechanisms.
Medicine: Investigated for its potential in treating bacterial infections and as a model compound for developing new antibiotics.
Industry: Utilized in the development of stable isotope-labeled compounds for various analytical applications
Mechanism of Action
Doxycycline hyclate-d5 exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth. The incorporation of deuterium does not significantly alter this mechanism but may enhance the compound’s stability and metabolic profile .
Comparison with Similar Compounds
Doxycycline Monohydrate: Another form of doxycycline with similar antibacterial properties but different solubility and stability profiles.
Tetracycline: A parent compound with a broader spectrum of activity but higher toxicity.
Minocycline: A tetracycline derivative with enhanced lipid solubility and broader activity against resistant bacteria.
Uniqueness: Doxycycline hyclate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C22H25ClN2O8 |
---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
(4aR,5S,5aR,12aR)-4,6-dideuterio-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-3,12-dioxo-6-(trideuteriomethyl)-5,5a-dihydro-4aH-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7?,10-,14-,15?,17+,22+;/m1./s1/i1D3,7D,15D; |
InChI Key |
PTNZGHXUZDHMIQ-HHFNINNSSA-N |
Isomeric SMILES |
[2H]C1([C@H]2[C@@H]([C@@H]3[C@@](C(=C(C(=O)C3([2H])N(C)C)C(=O)N)O)(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Origin of Product |
United States |
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